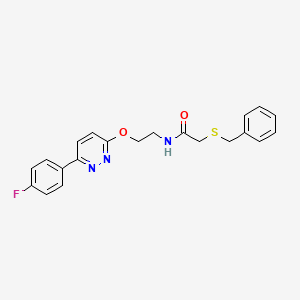

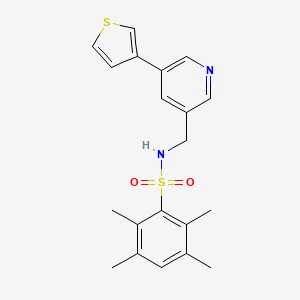

![molecular formula C26H18N6O2S B2562107 N-(3-(3-(吡啶-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)萘-2-磺酰胺 CAS No. 895002-36-5](/img/structure/B2562107.png)

N-(3-(3-(吡啶-3-基)-[1,2,4]三唑并[4,3-b]哒嗪-6-基)苯基)萘-2-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide is a structurally complex molecule that likely exhibits a range of biological activities due to the presence of multiple heterocyclic systems. The [1,2,4]triazolo[4,3-b]pyridazine moiety is a fused heterocycle that can contribute to the compound's binding affinity and selectivity towards biological targets. The naphthalene-2-sulfonamide group could potentially enhance the compound's physicochemical properties, such as lipophilicity and metabolic stability.

Synthesis Analysis

The synthesis of related compounds typically involves multistep reactions, starting from simpler sulfonamide scaffolds. For instance, the synthesis of N-([1,2,4]triazolo[4,3-a]pyridin-3-yl)methanesulfonamides as selective NaV1.7 inhibitors involved starting with an acyl sulfonamide and rationalizing that cyclization to form a fused heterocycle would improve properties like lipophilicity . Similarly, the synthesis of 4-substituted N-(5-amino-1H-1,2,4-triazol-3-yl)pyridine-3-sulfonamide derivatives began with 4-chloropyridine-3-sulfonamide and involved several steps, including the use of carbamimidothioates and hydrazine hydrate to introduce the 1,2,4-triazole moiety .

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can interact with biological targets. The [1,2,4]triazolo[4,3-b]pyridazine core is a rigid structure that can provide a stable framework for additional substituents. The presence of a pyridine ring, as seen in related compounds, can offer additional sites for interaction with enzymes or receptors .

Chemical Reactions Analysis

Compounds with similar structures have been synthesized through reactions involving hydrazonoyl chlorides and pyridines, leading to the formation of triazolo-pyridines . The reactivity of such compounds can be further manipulated by introducing different substituents, which can affect the overall yield and the properties of the final product. For example, the reaction of quinoline and isoquinoline with N-(phenylsulfonyl)benzohydrazonoyl chloride resulted in the formation of triazoloquinolines, which could be further aromatized .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-(3-(3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)naphthalene-2-sulfonamide would likely include good lipophilicity due to the presence of the naphthalene sulfonamide group. The compound's metabolic stability could be influenced by the presence of the triazolo-pyridazine core, as seen in related compounds where the design strategy focused on optimizing potency and metabolic stability . Additionally, the antimicrobial activity of similar sulfonamide derivatives has been evaluated, suggesting that the compound may also possess such properties .

科学研究应用

除草剂活性

具有结构相似性的化合物,特别是那些包含[1,2,4]三唑并[1,5-a]吡啶-2-磺酰胺基序的化合物,已被合成,并被发现以低施用量对广泛的植被具有优异的除草剂活性。这表明在农业中具有控制不需要的植物生长的潜在应用,而不需要高剂量,为传统除草剂提供了一种环保的替代品 (莫兰,2003)。

抗哮喘和呼吸系统疾病治疗

另一个感兴趣的领域是开发([1,2,4]三唑并[1,5-b]哒嗪-6-基)氧烷基磺酰胺,以期治疗哮喘和其他呼吸系统疾病。已经发现对豚鼠血小板活化因子 (PAF) 诱导的支气管收缩具有有效活性的化合物,突出了这些化学物质在管理呼吸系统疾病中的治疗潜力 (桑原等人,1997)。

杀虫剂

对含磺酰胺噻唑衍生物的研究表明,对棉铃虫(斜纹夜蛾)具有显着的杀虫效果。这些发现表明此类化合物在害虫管理中的应用,提供了一种有效的方法来保护作物免受害虫相关损害,同时可能减少传统杀虫剂对环境的影响 (索利曼等人,2020)。

抗癌剂

通过用烷基脲部分取代乙酰胺基团,对 N-(6-(2-甲氧基-3-(4-氟苯磺酰胺)吡啶-5-基)-[1,2,4]三唑并[1,5-a]吡啶-2-基)乙酰胺进行改性,显示出显着的抗癌作用,毒性降低。这项研究为开发具有增强疗效和安全性特征的新型抗癌剂开辟了途径 (王等人,2015)。

未来方向

Compounds with similar structures have profound importance in drug design, discovery, and development . Therefore, this compound could potentially be used in the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

作用机制

Target of Action

Compounds with similar structures have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory actions .

Mode of Action

It is known that similar compounds can interact with different target receptors due to their ability to accept and donate hydrogen bonds .

Biochemical Pathways

Similar compounds have been found to inhibit various enzymes, suggesting that they may affect multiple biochemical pathways .

Result of Action

Similar compounds have been found to exhibit diverse pharmacological activities, suggesting that they may have multiple effects at the molecular and cellular level .

属性

IUPAC Name |

N-[3-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]naphthalene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H18N6O2S/c33-35(34,23-11-10-18-5-1-2-6-19(18)16-23)31-22-9-3-7-20(15-22)24-12-13-25-28-29-26(32(25)30-24)21-8-4-14-27-17-21/h1-17,31H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAVMJANPEOZUPH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=CC=CC(=C3)C4=NN5C(=NN=C5C6=CN=CC=C6)C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

478.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

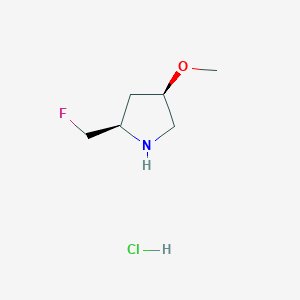

sulfamoyl}benzoic acid](/img/structure/B2562026.png)

![4-butyl-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexane-1-carboxamide](/img/structure/B2562027.png)

![5-chloro-N-{[2-(cyclopentyloxy)pyridin-3-yl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2562029.png)

![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-1-benzothiophene-4-carboxamide;hydrochloride](/img/structure/B2562030.png)

![2-[(3-Cyano-2-thienyl)amino]-2-oxoethyl 2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2562033.png)

![1-(1-Azepanyl)-2-{4-[4-(2-thienyl)-2-pyrimidinyl]phenoxy}-1-ethanone](/img/structure/B2562035.png)

![4-[7-(Furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]morpholine](/img/structure/B2562036.png)